
マグノリグナンA
概要
説明
Magnolignan A is a natural product belonging to the lignan class of compounds. It can be extracted from plants such as kudzu and Magnolia officinalis. Magnolignan A appears as a white crystalline solid and is known for its good solubility in common organic solvents like ethanol, ether, and dichloromethane. It is relatively stable at room temperature but may decompose under light and high-temperature conditions. Magnolignan A exhibits various biological activities, including anti-tumor, antioxidant, anti-inflammatory, and antibacterial effects .
科学的研究の応用
Magnolignan A has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of lignans and their derivatives.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its anti-tumor properties.
Industry: Utilized in the development of new drugs and as a natural preservative due to its antioxidant and antibacterial properties .
作用機序
Target of Action
Magnolignan A, a natural lignan compound, has been isolated from the leaves of Magnolia officinalis . It has shown excellent physiological activity against tumor cells .
Mode of Action
It’s known that magnolignan a has a bi-dibenzofuran skeleton, formed by two identical monomers connected by a c–c bond on the benzene ring . This structure is completely different from that of honokiol and it has a larger molecular volume than honokiol . Molecules with larger molecular volumes may result in fewer toxic side effects .
Biochemical Pathways
It’s known that many dibenzofuran-containing products show a range of biological activities .
Pharmacokinetics
It’s known that magnolignan a is relatively stable at room temperature, but it may decompose under light and high-temperature conditions .
Result of Action
Magnolignan A has shown multiple biological activities, including anti-tumor, anti-oxidative, anti-inflammatory, and anti-bacterial effects . It has shown excellent physiological activity against tumor cells .
Action Environment
The action of Magnolignan A can be influenced by environmental factors. For instance, it’s known that Magnolignan A is relatively stable at room temperature, but it may decompose under light and high-temperature conditions . Furthermore, the extraction of Magnolignan A from plants can be influenced by the plant’s growth environment .
生化学分析
Biochemical Properties
Magnolignan A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Magnolignan A has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) . These interactions lead to the modulation of cell cycle progression and inhibition of metastasis. Additionally, Magnolignan A exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Cellular Effects
Magnolignan A exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis (programmed cell death) and cell cycle arrest at the G1 and G2/M phases . This compound also inhibits cell migration and invasion, thereby reducing the metastatic potential of cancer cells. Furthermore, Magnolignan A influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its anticancer activity and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of Magnolignan A involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, to exert its effects. For example, Magnolignan A has been shown to bind to the DNA minor groove, leading to the inhibition of DNA replication and transcription . Additionally, it modulates the activity of transcription factors, such as NF-κB and AP-1, which play crucial roles in inflammation and cancer progression . By inhibiting these transcription factors, Magnolignan A reduces the expression of pro-inflammatory cytokines and oncogenes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnolignan A change over time. This compound is relatively stable at room temperature but may degrade under high temperature and light exposure . Long-term studies have shown that Magnolignan A maintains its biological activity over extended periods, although its potency may decrease slightly due to gradual degradation
Dosage Effects in Animal Models
The effects of Magnolignan A vary with different dosages in animal models. At low to moderate doses, Magnolignan A exhibits significant anticancer and anti-inflammatory effects without causing toxicity . At high doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the toxic effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is essential to maximize the efficacy and safety of Magnolignan A in therapeutic applications.
Metabolic Pathways
Magnolignan A is involved in several metabolic pathways, including those related to its antioxidant and anticancer activities. It interacts with enzymes like cytochrome P450s (CYPs) and glutathione S-transferases (GSTs), which play roles in its metabolism and detoxification . These interactions influence the metabolic flux and levels of metabolites, contributing to the overall biological effects of Magnolignan A. Additionally, Magnolignan A affects the biosynthesis of secondary metabolites, such as flavonoids and lignans, which further enhance its therapeutic potential .
Transport and Distribution
Within cells and tissues, Magnolignan A is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as albumin and lipoproteins, which facilitate its movement across cell membranes and within the bloodstream . Magnolignan A tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
Magnolignan A exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various cellular components . In the nucleus, Magnolignan A binds to DNA and modulates gene expression, while in the cytoplasm, it interacts with signaling proteins and enzymes . This subcellular localization is mediated by targeting signals and post-translational modifications that direct Magnolignan A to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Magnolignan A typically involves extraction from plant materials containing high concentrations of the compound. The process includes:
Collection of Plant Material: Plants such as kudzu root are collected.
Solvent Extraction: The plant material is subjected to extraction using appropriate solvents.
Separation and Concentration: The extract is separated and concentrated to obtain a purified form of Magnolignan A.
Crystallization and Purification: Techniques such as crystallization and purification are employed to achieve pure Magnolignan A
Industrial Production Methods: While the primary method of obtaining Magnolignan A is through plant extraction, industrial production methods may involve optimizing the extraction process for higher yields and purity. This can include the use of advanced solvent extraction techniques and purification methods to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: Magnolignan A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
類似化合物との比較
Magnolignan A is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Magnolol: Known for its anti-inflammatory and antioxidant properties.
Honokiol: Exhibits potent anti-cancer and anti-anxiety effects.
Bi-magnolignan: A recently synthesized compound with a bi-dibenzofuran skeleton, showing excellent physiological activity against tumor cells
Magnolignan A stands out due to its specific molecular targets and pathways, as well as its potential for fewer toxic side effects compared to other lignans .
特性
IUPAC Name |
3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPULAPYNPMMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reported cytotoxic activity of Magnolignan A and its glucoside derivative?
A1: Magnolignan A-2-O-β-D-glucopyranoside exhibited medium cytotoxic activity against HEp-2 and HepG2 cells, with IC50 values of 13.3 µM and 10.1 µM, respectively. The aglycone, Magnolignan A, showed weaker activity with IC50 values of 46.4 µM and 21.7 µM against the same cell lines [].
Q2: What is the chemical structure of Magnolignan A?
A2: Magnolignan A is a lignan with a biphenyl structure. Although the provided abstracts do not explicitly detail the spectroscopic data, the structure can be deduced from its name and the described synthetic route in the literature [].
Q3: Has Magnolignan A been synthesized, and what is the key reaction involved?
A3: Yes, a total synthesis of Magnolignan A has been achieved []. The key step involves an iron(III) chloride-catalyzed oxidative coupling to form the biphenyl core of the molecule.
Q4: What natural sources are rich in Magnolignan A?
A4: Magnolignan A has been isolated from the heartwood of Streblus asper [] and the bark of Magnolia officinalis [].
Q5: What is the role of Magnolignan C in traditional Chinese medicine?
A6: While not directly addressed in the provided research, one study identified Magnolignan C as a potential bioactive component of Xiaoer Chiqiao Qingre Granules, a traditional Chinese medicine formulation used to treat fever in children []. This suggests a possible therapeutic application in traditional medicine practices.
Q6: Have any studies investigated the potential for Magnolignan A to be used as a quality marker for Magnolia species?
A7: Interestingly, a study explored using closely related Magnolignan I as a potential bimolecular marker for distinguishing between Magnolia officinalis and Magnolia officinalis var. biloba []. This research highlights the potential of specific lignans, like Magnolignan A, as chemical markers for quality control in herbal medicine production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


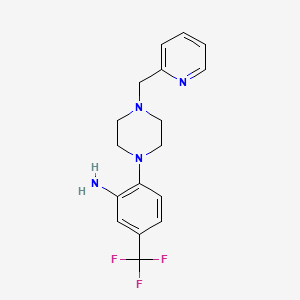
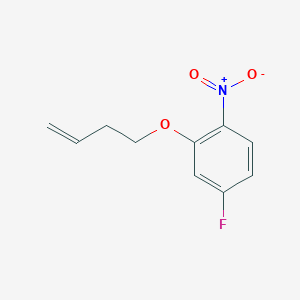
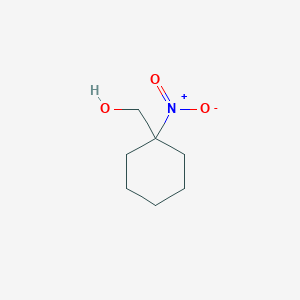

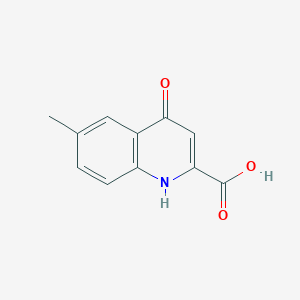
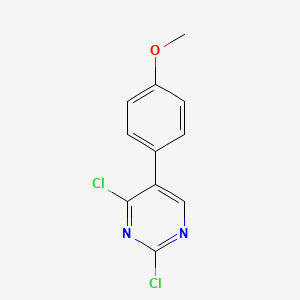

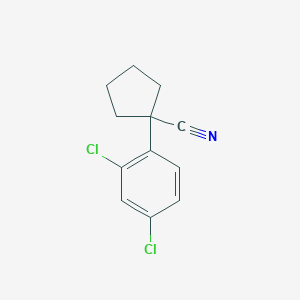

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)



![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
